In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride
In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride
Executive Summary
1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (CAS RN: 15847-64-0) is a highly privileged secondary amine scaffold utilized extensively in medicinal chemistry and drug development[1]. Structurally related to classic 4-phenylpiperidine pharmacophores, this compound serves as a critical intermediate in the synthesis of complex G-protein-coupled receptor (GPCR) ligands, including metabotropic glutamate receptor (mGluR) modulators and melanocortin receptor agonists[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and validated experimental workflows for its application in parallel synthesis.
Physicochemical Profiling and Structural Causality
Understanding the intrinsic properties of the 4-phenyl-4-propionylpiperidine core is essential for optimizing reaction conditions. The compound features a quaternary carbon at the 4-position of the piperidine ring, which imparts significant conformational rigidity. This rigidity is highly desirable in pharmacophore design, as it locks the spatial orientation of the phenyl and propionyl groups, optimizing binding within deep hydrophobic receptor pockets.
Why the Hydrochloride Salt? The free base of this compound (C14H19NO) is prone to oxidative degradation and exhibits poor handling characteristics. Isolation as the hydrochloride salt (1:1) significantly enhances its thermodynamic stability, crystalline nature, and aqueous solubility[1]. This ensures precise stoichiometric weighing during high-throughput screening and parallel synthesis campaigns.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| IUPAC Name | 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride | Defines the core connectivity[4]. |
| CAS Registry Number | 15847-64-0 | Unique identifier for the HCl salt[1]. |
| Molecular Formula | C14H20ClNO | 1:1 stoichiometry of base to HCl[1]. |
| Molar Mass | 253.77 g/mol | Critical for stoichiometric calculations. |
| Exact Mass (Free Base) | 217.1466 Da | Used for high-resolution MS validation[4]. |
| Topological Polar Surface Area | 29.1 Ų | Indicates excellent membrane permeability[4]. |
| Hydrogen Bond Donors / Acceptors | 2 / 1 (as HCl salt) | Facilitates receptor hydrogen bonding[4]. |
Pharmacological Utility & Target Pathways
The 4-phenylpiperidine motif is a "privileged structure" capable of addressing multiple therapeutic targets depending on its N-substituent.
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Metabotropic Glutamate Receptors (mGluRs): N-alkylation of this scaffold with specific pyrazolone derivatives yields potent mGluR2 positive allosteric modulators (PAMs) or agonists[2]. These compounds are investigated for treating psychiatric disorders by reducing presynaptic glutamate release.
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Melanocortin Receptors (MCRs): Functionalization of the piperidine nitrogen generates ligands targeting MC1-R and MC4-R, which are implicated in pain perception, inflammatory responses, and metabolic regulation[3].
Fig 1: mGluR2 signaling pathway modulated by 4-phenylpiperidine derivatives via Gi/o coupling.
Core Experimental Workflows: N-Functionalization
Because the 4-position is sterically encumbered by the phenyl and propionyl groups, the piperidine nitrogen experiences localized steric hindrance. Furthermore, the propionyl ketone is susceptible to enolization. Therefore, N-alkylation must be performed under carefully controlled, mild basic conditions to prevent aldol condensation side-reactions.
Protocol: Base-Mediated N-Alkylation for GPCR Ligand Synthesis
Objective: To synthesize N-alkylated 4-phenyl-4-propionylpiperidine derivatives while suppressing ketone enolization.
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Step 1: Free-Basing and Nucleophile Generation
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Action: Suspend 1.0 equivalent (eq) of 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Action: Add 2.5 eq of anhydrous potassium carbonate (K2CO3)[2].
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Causality: K2CO3 is a mild, heterogeneous base that effectively neutralizes the HCl salt to liberate the nucleophilic secondary amine. It is insufficiently basic to deprotonate the alpha-carbons of the propionyl group, thereby preventing unwanted enolate formation.
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Step 2: Electrophilic Coupling
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Action: Add 1.1 eq of the desired alkyl halide (e.g., a bromomethyl-pyrazolone derivative) dropwise at room temperature[2].
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Causality: A slight excess of the electrophile ensures complete conversion of the valuable piperidine precursor.
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Step 3: Thermal Activation
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Action: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere for 12–18 hours.
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Causality: The steric bulk of the quaternary C4 position restricts the approach trajectory of the electrophile. Thermal energy is required to overcome this activation barrier for the SN2 substitution.
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Step 4: Work-up and Isolation
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Action: Cool the mixture to room temperature, filter off the inorganic salts (KCl, excess K2CO3), and concentrate the filtrate under reduced pressure.
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Action: Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
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Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the crude product, which can be purified via flash column chromatography (typically using a hexane/ethyl acetate gradient).
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Analytical Validation Standards
To ensure the integrity of the synthesized derivatives, self-validating analytical checks must be employed.
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Nuclear Magnetic Resonance (1H NMR): The structural hallmark of the 4-phenyl-4-propionylpiperidine core is the propionyl group. In CDCl3, expect a distinct triplet near
1.0 ppm (CH3) and a corresponding quartet near 2.4 ppm (CH2)[2]. The aromatic protons of the phenyl ring will appear as a multiplet between 7.20–7.40 ppm[2]. -
Mass Spectrometry (LC-MS): For the unreacted free base, positive electrospray ionization (ESI+) will yield a prominent [M+H]+ peak at m/z 218.1. Successful N-alkylation will shift this mass by the exact mass of the added alkyl group minus one proton.
References
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PubChem - "1-(4-Phenylpiperidin-4-yl)propan-1-one" (CID 197940). National Center for Biotechnology Information.[Link]
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CAS Common Chemistry - "1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)" (CAS RN: 15847-64-0). American Chemical Society.[Link]
- Google Patents - "WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychi
- Google Patents - "US8877968B2 - Products modulating one or more melanocortin receptors".
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem [pubchem.ncbi.nlm.nih.gov]
